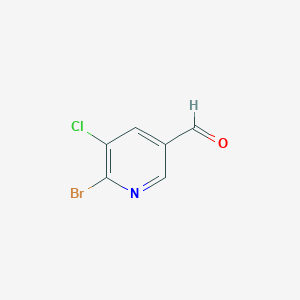

6-Bromo-5-chloronicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClNO |

|---|---|

Molecular Weight |

220.45 g/mol |

IUPAC Name |

6-bromo-5-chloropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H |

InChI Key |

ZHMQXDVVKJUUBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)C=O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Building Block: A Technical Guide to 6-Bromo-5-chloronicotinaldehyde for Advanced Drug Discovery

For researchers, scientists, and professionals in the fast-paced world of drug development, access to novel chemical building blocks is paramount. These molecular scaffolds are the starting points for synthesizing new chemical entities with the potential to become life-saving therapeutics. One such building block, 6-Bromo-5-chloronicotinaldehyde, presents a unique substitution pattern on the pyridine ring, offering intriguing possibilities for synthetic diversification. However, as this in-depth technical guide will reveal, it is a compound that remains largely unexplored in published literature, making a discussion of its supply, synthesis, and application an exercise in expert extrapolation and analysis of closely related analogues.

This guide provides a comprehensive technical overview of this compound, navigating the current landscape of its availability, proposing logical synthetic strategies based on established methodologies for related compounds, and exploring its potential in medicinal chemistry through an understanding of its inherent reactivity.

Physicochemical Properties and Structural Uniqueness

This compound, with the Chemical Abstracts Service (CAS) number 954228-32-1, possesses a distinct molecular architecture. The pyridine core is functionalized with an aldehyde group at the 3-position, a bromine atom at the 6-position, and a chlorine atom at the 5-position.[1] This arrangement of a reactive aldehyde and two different halogen atoms at electronically distinct positions on the pyridine ring makes it a highly versatile, albeit challenging, synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO | PubChem[1] |

| Molecular Weight | 220.45 g/mol | PubChem[2] |

| IUPAC Name | 6-bromo-5-chloropyridine-3-carbaldehyde | PubChem[1] |

| SMILES | C1=C(C=NC(=C1Cl)Br)C=O | PubChem[1] |

| InChIKey | ZHMQXDVVKJUUBH-UHFFFAOYSA-N | PubChem[1] |

The presence of both bromine and chlorine atoms sets the stage for selective cross-coupling reactions, a cornerstone of modern drug discovery.[3] Generally, the carbon-bromine bond is weaker and more susceptible to oxidative addition with palladium catalysts than the carbon-chlorine bond, allowing for sequential and site-selective functionalization.[3]

Supplier Landscape: Navigating Scarcity and Alternatives

However, researchers can consider closely related isomers that are commercially available and may serve as either direct surrogates in certain applications or as starting points for the synthesis of the target molecule.

| Compound Name | CAS Number | Key Suppliers | Notes |

| 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | BenchChem, ChemScene[4][5] | Isomer with a different substitution pattern. |

| 6-Bromo-2-chloronicotinaldehyde | 1125410-08-3 | Sigma-Aldrich | Isomer with chlorine at the 2-position. |

| 2-Bromo-5-chloronicotinaldehyde | 1227605-52-8 | BLD Pharm[6] | Isomer with bromine at the 2-position. |

| Methyl 5-bromo-6-chloronicotinate | 29241-62-1 | Tokyo Chemical Industry[7] | A potential precursor to the aldehyde. |

For projects requiring the specific 6-bromo-5-chloro substitution pattern, a custom synthesis approach is the most viable path forward.

Devising a Synthetic Strategy: A Logic-Based Approach

In the absence of published synthetic routes for this compound, we can devise a logical pathway based on established transformations for analogous pyridine systems. A plausible retrosynthetic analysis is outlined below.

A forward synthesis could commence from a suitable nicotinic acid derivative. The key challenge lies in the selective introduction of the bromine and chlorine atoms at the desired positions. A potential, though unvalidated, synthetic workflow is presented below.

Proposed Experimental Protocol:

-

Starting Material: Begin with a commercially available dihalonicotinic acid or its ester, such as methyl 5-bromo-6-chloronicotinate.[7]

-

Reduction to the Alcohol: The ester functionality can be selectively reduced to the primary alcohol using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A similar reduction is described for the synthesis of 4-bromo-6-chloronicotinol.[8]

-

Oxidation to the Aldehyde: The resulting 6-bromo-5-chloro-3-pyridinemethanol can then be oxidized to the target aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in DCM would be suitable to avoid over-oxidation to the carboxylic acid.[8]

This proposed synthesis is based on analogous transformations and would require significant optimization of reaction conditions.

Applications in Drug Discovery: A World of Potential

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel drug candidates. Aldehydes are crucial intermediates in pharmaceutical synthesis, readily undergoing transformations to a variety of functional groups and heterocyclic systems.[9]

The differential reactivity of the C-Br and C-Cl bonds is the key to unlocking the synthetic potential of this molecule. The more reactive C-Br bond can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to introduce molecular diversity at the 6-position.[3][10]

Following the initial functionalization at the 6-position, the less reactive C-Cl bond can then be targeted under more forcing reaction conditions, allowing for the synthesis of tri-substituted pyridine derivatives. The aldehyde group itself can be further elaborated through reactions such as reductive amination, Wittig reactions, or condensation reactions to form various heterocyclic systems.[11]

The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[12] The unique substitution pattern of this compound offers the potential to explore novel chemical space and develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion: A Call for Further Exploration

This compound represents an intriguing yet underexplored building block in the vast landscape of medicinal chemistry. While its commercial availability is currently limited, a logical synthetic pathway can be proposed based on established chemical principles. The true potential of this molecule lies in the differential reactivity of its two halogen atoms, which allows for selective and sequential functionalization, and the versatility of the aldehyde group for further synthetic transformations. For drug discovery programs seeking to explore novel chemical space around the pyridine scaffold, the investment in a custom synthesis of this compound could unlock a wealth of new synthetic possibilities and ultimately lead to the discovery of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

-

PubChem. 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PMC. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. [Link]

-

PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

- 1. PubChemLite - this compound (C6H3BrClNO) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1227605-52-8|2-Bromo-5-chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromonicotinaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 12. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Bromo-5-chloronicotinaldehyde SMILES and InChIKey data

The following technical guide details the chemical identity, synthesis, and application of 6-Bromo-5-chloronicotinaldehyde , a critical intermediate in medicinal chemistry.

High-Fidelity Scaffold for Orthogonal Pyridine Functionalization [1]

Executive Summary

This compound (CAS: 1228898-23-4) is a trisubstituted pyridine derivative characterized by three distinct reactive centers: an electrophilic aldehyde at C3, a highly reactive bromide at C6 (α-position), and a less reactive chloride at C5 (β-position).[1][2][3] This specific substitution pattern allows for orthogonal functionalization , enabling medicinal chemists to sequentially modify the ring system—typically engaging the C6-bromide in Suzuki-Miyaura couplings or SNAr reactions before addressing the C5-chloride or C3-aldehyde. It is a frequent scaffold in the development of kinase inhibitors and anti-infective agents.

Chemical Identity & Informatics

The following identifiers are verified for integration into chemical inventory systems and chemoinformatics pipelines.

| Identifier Type | Data String / Value |

| IUPAC Name | 6-Bromo-5-chloropyridine-3-carbaldehyde |

| Common Name | This compound |

| CAS Registry Number | 1228898-23-4 |

| Canonical SMILES | O=Cc1cc(Cl)c(Br)nc1 |

| Isomeric SMILES | C1=C(C=NC(=C1Cl)Br)C=O |

| InChI String | InChI=1S/C6H3BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H |

| InChIKey | ZHMQXDVVKJUUBH-UHFFFAOYSA-N |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

Structural Analysis & Reactivity Logic

The utility of this compound lies in the electronic differentiation of its substituents.

Electronic Environment

-

C6-Bromine (α-to-Nitrogen): The inductive electron-withdrawing effect of the ring nitrogen renders the C6 position highly electrophilic. The C-Br bond is the weakest halogen bond present, making it the primary site for oxidative addition by Pd(0) catalysts or attack by nucleophiles.

-

C5-Chlorine (β-to-Nitrogen): Located in the "meta" position relative to nitrogen, this site is less electron-deficient than C6. It typically remains inert during mild C6 transformations, allowing for late-stage diversification.

-

C3-Aldehyde: A standard electrophile subject to reductive amination, Wittig olefination, or oxidation to the carboxylic acid.

Reactivity Diagram

The following diagram illustrates the hierarchical reactivity profile, guiding synthetic planning.

Caption: Hierarchical reactivity map demonstrating the order of operations for functionalizing the pyridine core.

Synthesis Methodology

While direct halogenation of nicotinaldehyde is possible, it often yields inseparable mixtures of isomers. The most robust "Senior Scientist" protocol involves the controlled reduction of the corresponding ester, Methyl 6-bromo-5-chloronicotinate (CAS 78686-80-3).

Protocol A: Direct Reduction (DIBAL-H)

Best for: High-throughput synthesis where step-count is critical.

-

Preparation: Dissolve Methyl 6-bromo-5-chloronicotinate (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (0.1 M concentration).

-

Cooling: Cool the solution to -78°C under an Argon atmosphere. Critical: Temperature control is essential to prevent over-reduction to the alcohol.

-

Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes.

-

Quench & Workup (The "Rochelle" Method):

-

Quench at -78°C with methanol (5 eq).

-

Warm to room temperature and add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

-

Expert Insight: Stir vigorously for 1-2 hours until the aluminum emulsion breaks and two clear layers form. This is superior to acid quenching, which can degrade the aldehyde.

-

-

Purification: Extract with DCM, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Stepwise Reduction-Oxidation (Robust)

Best for: Large-scale batches where over-reduction control is difficult.

-

Reduction: React Methyl 6-bromo-5-chloronicotinate with Sodium Borohydride (NaBH₄) in Methanol at 0°C to yield (6-bromo-5-chloropyridin-3-yl)methanol.

-

Oxidation: Treat the isolated alcohol with Manganese Dioxide (MnO₂) (10 eq) in DCM at reflux OR use Swern Oxidation conditions.

-

Result: This route guarantees the aldehyde state without risk of over-reduction.

Synthesis Workflow Diagram

Caption: Comparison of the direct DIBAL-H reduction versus the two-step Red-Ox pathway.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in the design of kinase inhibitors and GPCR ligands.

Chemoselective Cross-Coupling

The distinct difference in bond dissociation energies between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) allows for high-fidelity Suzuki-Miyaura coupling at the C6 position without affecting the C5-chloride.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃ in Dioxane/Water.

-

Outcome: Formation of 6-aryl-5-chloronicotinaldehydes.

Heterocycle Construction

The aldehyde and the adjacent halides allow for the construction of fused bicyclic systems.

-

Imidazo[4,5-b]pyridines: Condensation of the aldehyde with diamines followed by cyclization.

-

Pyrazolo[3,4-b]pyridines: Reaction with hydrazines targeting the C6-Br and C3-CHO.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid over time.

-

Waste: Segregate as halogenated organic waste.

References

-

PubChem Compound Summary. (2025). This compound (CID 72212805).[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: this compound. Merck KGaA. Link

-

BLD Pharm. (2025). Chemical Property Data: CAS 1228898-23-4.[1][2][3] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for C6-Br coupling). Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4] (Reference for DIBAL-H reduction protocols).

Sources

- 1. 78686-80-3|Methyl 6-bromo-5-chloronicotinate|BLD Pharm [bldpharm.com]

- 2. (6-Bromo-5-chloropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 38185-54-5|6-Bromo-5-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Synthesis of 6-Bromo-5-chloronicotinaldehyde from 5,6-dichloronicotinic acid

This application note details the regioselective synthesis of 6-Bromo-5-chloronicotinaldehyde starting from 5,6-dichloronicotinic acid .

This transformation presents a specific chemoselective challenge: distinguishing between the two chlorine atoms on the pyridine ring and preventing over-reduction of the aldehyde functionality. This protocol utilizes the electronic differentiation of the pyridine ring positions to effect a selective Halogen Exchange (HALEX) followed by a controlled reduction sequence.

Part 1: Strategic Overview & Retrosynthesis

The synthesis relies on the disparate reactivity of the C5 and C6 positions of the pyridine ring.

-

C6 Position (

to N): Highly activated for Nucleophilic Aromatic Substitution ( -

C5 Position (

to N): Electronically similar to a chlorobenzene; resistant to nucleophilic attack under standard conditions.

Therefore, the strategy dictates performing the halogen exchange first on the acid, followed by reduction to the aldehyde. Attempting to reduce first would generate an aldehyde sensitive to the harsh acidic conditions required for the halogen swap.

Pathway Visualization

Figure 1: Retrosynthetic logic and forward pathway. The C6-Cl is selectively displaced before functional group interconversion.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Halogen Exchange (HALEX)

Objective: Convert 5,6-dichloronicotinic acid to 6-bromo-5-chloronicotinic acid.[1]

Mechanism: Acid-catalyzed Nucleophilic Aromatic Substitution (

Reagents:

-

5,6-Dichloronicotinic acid (1.0 eq)[1]

-

Hydrobromic acid (33% in Acetic Acid) (10.0 eq)

-

Safety Note: HBr fumes are corrosive. Perform in a well-ventilated fume hood.

Protocol:

-

Setup: Charge a pressure tube or a round-bottom flask equipped with a reflux condenser with 5,6-dichloronicotinic acid (e.g., 10.0 g, 52 mmol).

-

Addition: Carefully add 33% HBr in Acetic Acid (approx. 100 mL). The large excess drives the equilibrium toward the bromide.

-

Reaction: Seal the tube (or heat to reflux) and stir at 80–90°C for 12–16 hours.

-

Monitoring: Monitor by HPLC or LC-MS.[1] The product (Br/Cl) will show a distinct mass shift (+44 amu) and isotope pattern compared to the starting material (Cl/Cl).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

-

The product, 6-bromo-5-chloronicotinic acid , will precipitate as a solid.[1]

-

-

Isolation: Filter the solid, wash copiously with cold water to remove residual acid, and dry in a vacuum oven at 45°C.

-

Expected Yield: 85–92%.

-

Data:

H NMR should show a slight downfield shift of the aromatic protons compared to the dichloro precursor.

-

Step 2: Methyl Ester Formation

Objective: Protect the carboxylic acid to facilitate controlled reduction.

Protocol:

-

Dissolve the crude acid from Step 1 in Methanol (10 mL/g).

-

Add catalytic conc.

(0.1 eq). -

Reflux for 4–6 hours.

-

Concentrate the solvent, neutralize with sat.

, and extract with Ethyl Acetate.[2] -

Dry over

and concentrate to yield methyl 6-bromo-5-chloronicotinate .

Step 3: Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol without debrominating the ring.

Critical Insight: Avoid Lithium Aluminum Hydride (

Protocol (NaBH4/CaCl2 Method):

-

Dissolve methyl ester (1.0 eq) in THF/EtOH (2:1 ratio).

-

Add

(2.0 eq) and stir for 15 mins. -

Cool to 0°C. Add

(2.5 eq) portion-wise. -

Stir at 0°C to RT for 2–4 hours.

-

Quench: Carefully add sat.

solution. -

Extract with EtOAc, wash with brine, dry, and concentrate.

-

Product:(6-bromo-5-chloropyridin-3-yl)methanol .[1]

-

Step 4: Oxidation to Aldehyde

Objective: Mild oxidation of the alcohol to the target aldehyde.

Protocol:

-

Dissolve the alcohol in Dichloromethane (DCM).

-

Add Activated Manganese Dioxide (

) (10.0 eq).-

Note:

quality varies. "Activated" grade is essential.

-

-

Stir at room temperature for 12–24 hours.

-

Filtration: Filter the black slurry through a pad of Celite. Rinse the pad with DCM.

-

Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc).

-

Target:This compound .[1]

-

Part 3: Data Analysis & Quality Control

Key Analytical Markers

| Analytical Method | Parameter | Expected Observation |

| LC-MS | Isotope Pattern | Target (Br/Cl): Distinct pattern showing M, M+2, M+4 intensities approx 3:4:1 (due to |

| 1H NMR | Aldehyde Proton | Singlet at |

| 1H NMR | Aromatic Region | Two singlets (or doublets with |

Mechanistic Visualization: The HALEX Reaction

Figure 2: Mechanism of the acid-catalyzed halogen exchange favoring C6 substitution.

Part 4: References

-

Setliff, F. L., & Caldwell, J. Z. (1991).[3] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicotinic Acid and 5-Bromo-2-Chloronicotinic Acid. Journal of the Arkansas Academy of Science, 45, 92–95.

-

Relevance: Establishes the synthesis and stability of the 6-bromo-5-chloronicotinic acid intermediate.

-

-

Knochel, P., et al. (2003). Halogen–Metal Exchange on Bromoheterocyclics. Chemtracts, 16, 1–10.

-

Relevance: Discusses the reactivity profiles of halopyridines, confirming the lability of the C6 position relative to C5.

-

-

Sigma-Aldrich. (2024). Product Specification: 6-Bromo-3-pyridinecarboxaldehyde.[1][4]

-

Relevance: Provides physical property benchmarks for the final aldehyde class.

-

-

Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-tert-butoxyaluminohydride: A New Reagent for the Reduction of Acid Chlorides to Aldehydes. Journal of the American Chemical Society.[5]

-

Relevance: Validates the alternative route of reducing the acid chloride directly to the aldehyde.

-

Sources

- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Functionalization of C-6 Bromine in 5-Chloronicotinaldehyde Derivatives

Introduction: Strategic Importance of 5-Chloro-6-Substituted Nicotinaldehyde Scaffolds in Drug Discovery

The 5-chloro-6-substituted nicotinaldehyde framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of a chlorine atom at the C-5 position and a versatile bromine handle at the C-6 position, coupled with the reactive aldehyde at C-3, provides a rich platform for molecular elaboration and the exploration of structure-activity relationships (SAR). The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization, making 5-bromo-6-chloronicotinaldehyde a highly valuable starting material for the synthesis of complex drug candidates. For instance, derivatives of this scaffold are key intermediates in the synthesis of potent kinase inhibitors like Lorlatinib, an FDA-approved drug for non-small cell lung cancer[1][2].

This guide provides an in-depth exploration of established and effective methodologies for the chemoselective functionalization of the C-6 bromine in 5-chloronicotinaldehyde derivatives. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C-6 bromine over the C-5 chlorine is a cornerstone of synthetic strategies involving 5-bromo-6-chloronicotinaldehyde. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl[3]. This inherent difference in reactivity is due to the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger C-Cl bond. This principle allows for the selective coupling at the C-6 position while leaving the C-5 chlorine intact for potential subsequent transformations.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide[4][5][6]. For 5-chloronicotinaldehyde derivatives, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-6 position.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[3][4].

-

Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the 5-chloronicotinaldehyde derivative to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps[7][8].

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

6-Bromo-5-chloronicotinaldehyde

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen (repeat three times).

-

Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Add Pd(dppf)Cl₂ (0.03 to 0.05 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-95 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 70-90 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90-110 | 80-98 |

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling.

II. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst[9][10][11][12]. This reaction is invaluable for introducing alkynyl moieties at the C-6 position of 5-chloronicotinaldehyde.

Mechanism and Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle[12].

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.

The use of a copper co-catalyst allows the reaction to proceed under milder conditions. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Caption: Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

-

Evacuate and backfill the flask with argon or nitrogen.

-

Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).

-

Add Pd(PPh₃)₄ (0.02-0.05 equiv) and CuI (0.05-0.1 equiv).

-

Stir the reaction mixture at room temperature to 50 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Catalyst/Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | THF | 25-50 | 70-90 |

| PdCl₂(PPh₃)₂ / CuI | PPh₃ | DIPA | DMF | 25-60 | 75-95 |

| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 60-80 | 80-98 |

Table 2: Representative Conditions for Sonogashira Coupling.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides[3][7][8]. This reaction is particularly useful for introducing primary and secondary amines at the C-6 position of the 5-chloronicotinaldehyde core.

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst[3][7][8]. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for the success of this reaction.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Primary or secondary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

Procedure:

-

In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.03 equiv), the phosphine ligand (0.02-0.06 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 70-90 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-100 | 65-85 |

| BrettPhos Pd G3 | BrettPhos | K₃PO₄ | t-BuOH | 100 | 75-95 |

Table 3: Common Conditions for Buchwald-Hartwig Amination.

IV. Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative, metal-free approach for introducing heteroatom nucleophiles at the C-6 position. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6).

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring. The rate of reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the electronic properties of the aromatic ring. The presence of the electron-withdrawing aldehyde group can further activate the ring towards nucleophilic attack.

Conclusion

The functionalization of the C-6 bromine in 5-chloronicotinaldehyde derivatives is a critical step in the synthesis of a diverse range of bioactive molecules. The chemoselective nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful toolkit for the introduction of carbon-carbon and carbon-nitrogen bonds. Additionally, nucleophilic aromatic substitution offers a complementary strategy for the incorporation of heteroatom nucleophiles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully functionalize this important scaffold and accelerate their drug discovery efforts.

References

-

Synthesis of Drugs. (2021, November 27). Synthesis of Drugs: Lorlatinib [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Rossino, G., et al. (n.d.). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of lorlatinib (XVI). [Image]. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5 Reagents and conditions: a) C 6 H 5 NCO, Et 3 N, C 6 H 6 , 80... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

-

Khan, I., et al. (2025, July 1). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 26(15), 4485. [Link]

-

Azarifar, D., et al. (2022). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. Catalysts, 12(11), 1421. [Link]

-

Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

-

Hartwig, J. F., & Larsen, M. A. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Central Science, 2(11), 768-782. [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]

-

Kumar, A., et al. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14(38), 27301-27329. [Link]

Sources

- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 6-Bromo-5-chloronicotinaldehyde

[1]

Executive Summary

In the landscape of kinase inhibitor discovery, the pyridine scaffold remains a privileged structure due to its ability to function as a hinge-binder within the ATP-binding pocket. 6-Bromo-5-chloronicotinaldehyde (CAS 215655-46-0) represents a high-value building block offering orthogonal reactivity.[1] Its unique substitution pattern—comprising a reactive aldehyde, a highly activated bromine at C6, and a stable chlorine at C5—allows for the sequential construction of complex bicyclic cores such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines .[1]

This guide details the strategic application of this scaffold, focusing on chemoselective transformations that enable the rapid generation of inhibitor libraries.

Chemical Profile & Reactivity Hierarchy

The utility of this compound lies in the distinct electronic environments of its three functional handles. Understanding this hierarchy is critical for designing self-validating synthetic routes.

| Position | Functional Group | Electronic State | Primary Reactivity Mode | Relative Reactivity |

| C6 | Bromine (-Br) | Highly Activated | SNAr (Nucleophilic Aromatic Substitution) | High (Ortho to N, Para to CHO) |

| C3 | Aldehyde (-CHO) | Electrophilic | Condensation / Reductive Amination | Medium (Versatile Cyclization Handle) |

| C5 | Chlorine (-Cl) | Deactivated | Pd-Catalyzed Coupling (Suzuki/Buchwald) | Low (Requires specialized ligands) |

Chemist's Note: The C6-Br is significantly more labile than the C5-Cl due to the activating effect of the ring nitrogen and the para-aldehyde group. This allows for mild SNAr displacement at C6 without affecting the C5-Cl, preserving the latter for late-stage diversification.

Strategic Workflows

Pathway A: The Pyrido[2,3-d]pyrimidine Route (EGFR/p38 MAPK Inhibitors)

This pathway leverages the aldehyde and the C6-position to form a fused pyrimidine ring, a common motif in inhibitors like Palbociclib analogs.[1]

Step 1: Regioselective SNAr Displacement

-

Objective: Introduce the N1 nitrogen of the pyrimidine ring.

-

Reaction: Displacement of C6-Br with a primary amine (R-NH₂).[1]

-

Selectivity: Exclusive to C6; C5-Cl remains intact.

Step 2: Heterocyclic Ring Closure

-

Objective: Form the bicyclic core.

-

Reaction: Condensation of the resulting 2-amino-nicotinaldehyde derivative with an amidine (e.g., formamidine acetate) or guanidine.[1]

Step 3: Late-Stage C5 Functionalization

-

Objective: Introduce the "tail" moiety to access the kinase back-pocket.

-

Reaction: Suzuki-Miyaura coupling at the C5-Cl position.

Visualization of Synthetic Logic

Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of the halogen handles.

Detailed Experimental Protocols

Protocol 1: Regioselective SNAr at C6

Target: Synthesis of 6-(benzylamino)-5-chloronicotinaldehyde.

-

Reagents:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Solvent: Anhydrous THF or Acetonitrile (0.2 M concentration)

-

-

Procedure:

-

Dissolve the aldehyde in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C. The aldehyde is electron-deficient and highly reactive; cooling prevents side reactions (e.g., imine formation at the aldehyde).

-

Add DIPEA followed by the dropwise addition of benzylamine.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitor: TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.6) will disappear, replaced by a fluorescent yellow spot (Rf ~0.4).

-

-

Workup:

-

Dilute with EtOAc, wash with 0.5 M HCl (to remove excess amine), then brine.

-

Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: 85–92%.

-

Validation: ¹H NMR will show the loss of the C2-H signal (relative to pyridine N) or shift in the aromatic region, and retention of the aldehyde proton (~10.0 ppm).

-

Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidine

Target: Formation of the bicyclic kinase core.[1]

-

Reagents:

-

Procedure:

-

Suspend the intermediate and formamidine acetate in Ethanol.

-

Heat to reflux (80°C) for 12–16 hours.

-

Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular condensation with the aldehyde.

-

-

Workup:

-

Cool to RT. The product often precipitates out.

-

Filter the solid and wash with cold ethanol and water.

-

Yield Expectation: 70–80%.

-

Protocol 3: Late-Stage Suzuki Coupling at C5

Target: Functionalization of the chlorine handle.

-

Reagents:

-

Chlorinated Scaffold (from Protocol 2) (1.0 equiv)[1]

-

Aryl Boronic Acid (1.5 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates).[1] Note: Aryl chlorides require electron-rich ligands like XPhos or SPhos.[1]

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

-

-

Procedure:

-

Degas solvents with N₂ for 15 mins.

-

Combine all reagents in a sealed tube.

-

Heat to 90–100°C for 4–12 hours.

-

-

Expert Tip: If the reaction is sluggish, switch to Pd-PEPPSI-IPr catalyst, which is highly active for sterically hindered aryl chlorides.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in SNAr | Imine formation at CHO | Perform reaction at 0°C; add amine slowly. Ensure strictly anhydrous conditions to suppress reversible imine formation. |

| No Reaction at C5-Cl | Catalyst deactivation | The C5-Cl is electronically deactivated by the fused ring. Use XPhos-Pd-G2 or Buchwald precatalysts rather than standard Pd(PPh₃)₄.[1] |

| Aldehyde Oxidation | Air exposure | The aldehyde can oxidize to the carboxylic acid (5-chloro-6-bromo-nicotinic acid) on standing. Store starting material under Argon at -20°C. |

References

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

Suzuki Coupling on Chloropyridines

- Title: Suzuki-Miyaura Cross-Coupling Reaction Substr

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Friedländer Synthesis (Alternative Pathway)

-

SNAr Mechanism and Conditions

Sources

- 1. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

Troubleshooting & Optimization

Preventing oxidation of 6-Bromo-5-chloronicotinaldehyde during storage

Technical Support Center: 6-Bromo-5-chloronicotinaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the proper storage and handling of this compound (CAS No. Not Available), with a specific focus on preventing its oxidative degradation. This halogenated pyridine derivative is a crucial intermediate in synthetic chemistry, and maintaining its purity is paramount for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to autoxidation, a reaction with atmospheric oxygen that converts the aldehyde into the corresponding carboxylic acid (6-Bromo-5-chloronicotinic acid).[1] This process is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal impurities.[1][2]

Q2: How can I visually identify if my sample of this compound has oxidized?

A2: While this compound is a solid, its oxidation product, the corresponding carboxylic acid, is also a solid.[3] Unlike liquid aldehydes where the formation of crystalline benzoic acid is a clear sign of oxidation, visual identification in this case is unreliable.[1] Chemical analysis is required for definitive confirmation. A change in color or texture might indicate degradation, but this is not a conclusive sign.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: Proper storage is the most critical factor in preventing oxidation.[1] For analogs like 6-Bromo-5-fluoronicotinaldehyde, storage at 4°C under a nitrogen atmosphere is recommended.[4] This approach minimizes both thermal and oxidative degradation. Best practices for both short and long-term storage are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation.[5] For long-term storage, -20°C can further minimize degradation.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is the primary reactant in the autoxidation process.[1][6][7] |

| Light | Amber Glass Vial / Darkness | Protects the compound from light, which can initiate and catalyze the free-radical oxidation chain reaction.[1][2] |

| Container | Tightly Sealed, Air-Tight Container | Prevents the ingress of atmospheric oxygen and moisture.[1][7] Use of a Schlenk flask or a vial with a PTFE-lined cap is recommended.[8] |

Q4: Is it necessary to aliquot the compound upon receipt?

A4: Yes. Aliquoting the material into smaller, single-use quantities is highly recommended. This practice minimizes the number of times the main stock is exposed to the atmosphere, thereby reducing the cumulative risk of oxidation and moisture contamination from repeated opening and closing of the container.[5]

Troubleshooting Guide

Problem: My reaction yield is lower than expected, and I suspect the starting material has degraded.

-

Possible Cause: The this compound has partially oxidized to 6-Bromo-5-chloronicotinic acid. The carboxylic acid will not participate in reactions where the aldehyde functionality is required, thus lowering the effective concentration of the starting material and reducing your yield.

-

Troubleshooting Steps:

-

Analytical Verification: Analyze a small sample of your starting material using a suitable technique like HPLC, GC-MS, or NMR spectroscopy to quantify the purity and identify the presence of the carboxylic acid impurity.

-

Purification: If significant oxidation has occurred, the aldehyde can often be purified. A common method for removing acidic impurities from aldehydes is to dissolve the sample in a non-polar organic solvent (e.g., diethyl ether) and wash it with a mild basic solution, such as 10% sodium carbonate.[1] The carboxylic acid will be converted to its water-soluble salt and removed in the aqueous layer. The purified aldehyde can then be recovered from the organic layer.

-

Implement Best Storage Practices: Immediately transfer the purified material and any remaining stock to storage under an inert atmosphere at ≤ 4°C, protected from light.

-

Problem: I'm observing an unexpected peak in my analytical chromatogram (HPLC/GC) of the starting material.

-

Possible Cause: This is a strong indicator of degradation. The new peak likely corresponds to the oxidation product, 6-Bromo-5-chloronicotinic acid.

-

Troubleshooting Steps:

-

Confirm Identity: If possible, confirm the identity of the new peak using mass spectrometry (MS) or by comparing its retention time to a known standard of the corresponding carboxylic acid.

-

Assess Purity: Determine the relative percentage of the impurity. If it is above the acceptable limit for your experiment, the material should be purified or discarded.

-

Review Handling Procedures: Examine your lab's handling procedures. Ensure that the compound is brought to room temperature before opening to prevent condensation, and that it is handled quickly to minimize air exposure. Always flush the container with an inert gas before re-sealing.[8]

-

Technical Deep Dive: The Mechanism of Autoxidation

The oxidation of aldehydes in the presence of atmospheric oxygen proceeds via a free-radical chain reaction.[1][2] Understanding this mechanism highlights the importance of the recommended storage protocols.

Caption: Figure 1. Simplified free-radical autoxidation of an aldehyde.

-

Initiation: The process begins with the formation of a free radical from the aldehyde, often triggered by light or heat.[2]

-

Propagation: This radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another aldehyde molecule, forming a peroxy acid and regenerating the initial radical, which continues the chain reaction.[2]

-

Product Formation: The unstable peroxy acid can then oxidize another molecule of the aldehyde, resulting in two molecules of the carboxylic acid product.

This mechanism underscores why excluding oxygen (via inert atmosphere) and light (via amber vials) is so effective in preserving the compound's integrity.[1][7]

Experimental Protocols

Protocol 1: Aliquoting and Inert Gas Blanketing for Long-Term Storage

This protocol details the best practice for preparing newly received this compound for safe, long-term storage.

Materials:

-

Main stock vial of this compound

-

Several smaller, appropriate-sized amber glass vials with PTFE-lined caps

-

Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing

-

Needles (e.g., 22G)

-

Spatula

-

Balance in a fume hood or containment area

Procedure:

-

Preparation: Ensure all glassware is clean and thoroughly dried to remove any moisture.

-

Equilibration: Allow the sealed main stock vial to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Aliquoting: In a fume hood, quickly weigh the desired amounts of the solid into the smaller amber vials. Work efficiently to minimize air exposure time.

-

Inert Gas Purge: Insert a needle connected to the inert gas source through the cap's septum (or slightly open the cap) and a second, shorter needle as an outlet.

-

Flushing: Gently flush the headspace of each new aliquot vial with the inert gas for 30-60 seconds. This displaces the air and oxygen.

-

Sealing: Remove the outlet needle first, followed by the gas inlet needle, and immediately tighten the cap securely.

-

Labeling and Storage: Clearly label each vial with the compound name, date, and quantity. Place the vials in a refrigerator (≤ 4°C) for storage.

Caption: Figure 2. Workflow for proper aliquoting and storage.

References

-

Aldehyde - Oxidation, Reduction, Reactions - Britannica . (2026, January 29). Britannica. [Link]

-

19.3: Oxidation of Aldehydes and Ketones . (2025, January 19). Chemistry LibreTexts. [Link]

-

Oxidation of aldehydes and ketones . Chemguide. [Link]

-

Tests for Aldehydes and Ketones . (2019, October 9). BYJU'S. [Link]

-

Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry) . Revisionscience.com. [Link]

-

Kinetics and mechanism of oxidation of aromatic aldehydes by acid bromate . American Chemical Society. [Link]

-

Oxidation of aromatic aldehydes to their carboxylic acid a . ResearchGate. [Link]

-

The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation . ResearchGate. [Link]

-

Oxidation of Aldehydes and Ketones . (2023, January 22). Chemistry LibreTexts. [Link]

-

Video: Identification of Unknown Aldehydes and Ketones - Concept . (2020, March 26). JoVE. [Link]

-

Video: Radical Autoxidation . (2023, April 30). JoVE. [Link]

-

Storage of air and temperature sensitive reagents [closed] . (2023, November 4). Chemistry Stack Exchange. [Link]

-

Working with air and moisture sensitive compounds . (2008, April 12). Molecular Inorganic Chemistry. [Link]

-

This compound (C6H3BrClNO) . PubChemLite. [Link]

-

6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 . PubChem. [Link]

-

Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 . PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Radical Autoxidation [jove.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ossila.com [ossila.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: The Critical Role of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Stability of 6-Bromo-5-chloronicotinaldehyde Under Basic Conditions

This compound is a strategically functionalized pyridine derivative that serves as a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its value lies in the differential reactivity of its substituents: the aldehyde for derivatization and the two distinct halogen atoms for cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, amplified by the electron-withdrawing aldehyde group, create significant challenges regarding the compound's stability, particularly in the presence of basic reagents.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides a framework for understanding the underlying chemical principles governing the stability of this compound, offering detailed troubleshooting protocols and frequently asked questions to navigate the challenges encountered during its use in base-mediated synthetic transformations.

Frequently Asked Questions (FAQs): Core Principles of Reactivity

This section addresses the fundamental chemical principles that dictate the behavior of this compound in basic environments.

Q1: What is the primary stability concern for this compound under basic conditions?

The principal stability issue is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[1] Aromatic rings are typically nucleophilic, but the pyridine ring in this molecule is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing nature of the aldehyde group.[2][3] This electronic deficiency makes the ring electrophilic and activates it towards attack by nucleophiles, which are abundant under basic conditions (e.g., hydroxide ions, alkoxides, amines).

Q2: Which part of the molecule is most reactive towards basic nucleophiles and why?

The bromine atom at the 6-position is the most labile site for nucleophilic attack. The reactivity in SNAr reactions on pyridine rings is dictated by the ability of the ring to stabilize the negative charge in the intermediate (a Meisenheimer complex).[1][2] The electron-withdrawing aldehyde group at the 3-position, along with the ring nitrogen, effectively stabilizes the negative charge when the nucleophile attacks the para-position (C6) through resonance.[3] The chlorine atom at the 5-position is meta to the aldehyde and receives no such resonance stabilization, making it significantly less reactive.

Q3: What are the likely degradation products when the compound is exposed to common bases?

The degradation products are the result of the bromine atom at C6 being displaced by the nucleophile present in the basic medium. For example:

-

Aqueous Hydroxide (e.g., NaOH, KOH): Leads to the formation of 6-hydroxy-5-chloronicotinaldehyde.[4]

-

Alkoxides (e.g., NaOMe, NaOEt): Results in the corresponding 6-alkoxy-5-chloronicotinaldehyde.

-

Ammonia or Amines: Yields 6-amino- or 6-(alkylamino)-5-chloronicotinaldehyde, respectively.[5]

These substitution products are often more polar than the starting material and can be readily identified by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: I've heard of "halogen dance" reactions on halopyridines. Is this a concern?

A "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on the ring.[6] This phenomenon is typically observed with very strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures.[7] For the majority of synthetic applications involving common bases (carbonates, hydroxides, triethylamine), the rate of direct nucleophilic substitution (SNAr) at the activated C6 position is much faster and will be the dominant degradation or reaction pathway.

Visualization of the Primary Degradation Pathway

The following diagram illustrates the widely accepted SNAr mechanism responsible for the degradation of this compound in the presence of a generic nucleophile (Nu⁻).

Caption: SNAr mechanism on this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in reactions involving bases.

| Symptom Observed | Probable Cause(s) | Recommended Solutions & Protocols |

| Low or no yield of the desired product; starting material consumed. | The rate of nucleophilic substitution on the aldehyde starting material by the base/nucleophile is faster than the desired reaction. | 1. Lower the Reaction Temperature: Drastically reduce the temperature before adding the base. 2. Use a Weaker, Non-nucleophilic Base: Switch from strong bases like NaOH or K₂CO₃ to a hindered organic base like Proton-Sponge™ or a milder inorganic base like Cs₂CO₃ if compatible. 3. Change the Order of Addition: Add the base slowly to the reaction mixture at a low temperature, ensuring the primary substrate is already present to compete for the base. |

| Multiple, highly polar byproduct spots appear on TLC/LC-MS. | Degradation of the starting material into the corresponding 6-substituted derivative (e.g., 6-hydroxy). | 1. Run a Stability Test: Before running the full-scale reaction, perform the stability test outlined in Protocol 1 to confirm the incompatibility of your chosen base. 2. Protect the Aldehyde: If the aldehyde is not the reactive site, consider protecting it as an acetal. Acetal formation can modulate the electronic properties of the ring, potentially reducing the SNAr rate. |

| Reaction is sluggish or stalls; starting material remains. | The base may be protonating the nucleophile, rendering it inactive. This is common in reactions with amine nucleophiles where the generated HBr protonates the starting amine.[8] | 1. Add a Non-nucleophilic Stoichiometric Base: Include a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as an acid scavenger.[8] 2. Use Excess Nucleophile: If the nucleophile is an inexpensive amine, using it in excess (e.g., 2.5 equivalents) allows it to act as both the nucleophile and the acid scavenger.[8] |

| Inconsistent results and poor reproducibility between runs. | The purity of the this compound may be compromised, or it may have partially degraded upon storage. | 1. Verify Starting Material Purity: Always check the purity of the starting material by ¹H NMR or LC-MS before use. 2. Proper Storage: Store the compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent slow hydrolysis from atmospheric moisture. 3. Standardize Reaction Setup: Ensure all glassware is rigorously dried and use anhydrous solvents to prevent introducing nucleophilic water.[9][10] |

Experimental Protocols

Protocol 1: Assessing the Stability of this compound to a Specific Base

This self-validating protocol allows you to determine the compound's stability under your proposed reaction conditions.

Objective: To determine the rate of degradation of this compound in the presence of a selected base at a specific temperature.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, Dioxane, or your reaction solvent)

-

The base to be tested (e.g., K₂CO₃, NaOH, TEA)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Appropriate TLC eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

-

Small reaction vials

Procedure:

-

Prepare a Stock Solution: Dissolve 22 mg (0.1 mmol) of this compound in 2.0 mL of anhydrous solvent.

-

Set up Vials: Prepare two vials.

-

Vial A (Control): Add 0.5 mL of the stock solution.

-

Vial B (Test): Add 0.5 mL of the stock solution and the desired amount of your base (e.g., 1.1 equivalents).

-

-

Initial Time Point (T=0): Immediately spot both solutions on a TLC plate and develop it. This is your baseline. Note the Rf of the starting material.

-

Incubation: Place both vials in a heating block or oil bath set to your intended reaction temperature.

-

Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each vial, spot it on a TLC plate, and develop.

-

Analysis: Compare the spots from Vial B to Vial A over time.

-

Stable: The spot corresponding to the starting material in Vial B remains strong, and no new, more polar spots appear.

-

Unstable: The starting material spot in Vial B diminishes over time, accompanied by the appearance of a new, lower Rf (more polar) spot, which is the substitution byproduct.[10]

-

Protocol 2: General Recommendations for Base-Mediated Reactions

1. Choice of Base:

- For reactions requiring a non-nucleophilic base: Use hindered amines (DIPEA) or inorganic bases known for low nucleophilicity (Cs₂CO₃).

- For reactions requiring a nucleophilic base (e.g., hydrolysis): Be aware that the reaction will likely proceed at the C6-Br position. Control the reaction via temperature and stoichiometry.

2. Temperature Control:

- Always start reactions at a low temperature (e.g., 0 °C or -78 °C).

- Add the base slowly and portion-wise to control any exotherms and to minimize high local concentrations of the base.

3. Inert Atmosphere:

- Conduct all reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to exclude water, which is a nucleophile.[8]

Troubleshooting Workflow Diagram

If a reaction involving this compound fails, follow this logical workflow to diagnose the issue.

Caption: A logical workflow for troubleshooting failed reactions.

References

- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.Chemical Science (RSC Publishing).

- How to Synthesize 4-broMo-6-chloronicotinaldehyde?Guidechem.

- This compound (C6H3BrClNO).PubChem.

- How to Troubleshoot a Reaction.University of Rochester, Department of Chemistry.

- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.

- Methyl 5-bromo-6-chloronicotinate.Apollo Scientific.

- side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles.BenchChem.

- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.PMC.

- Nucleophilic aromatic substitution.Wikipedia.

- HYDROLYSIS.Unknown Source.

- Nucleophilic Aromatic Substitution.Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes.Khan Academy.

- nucleophilic aromatic substitutions.YouTube.

- Hydrolysis Reactions.Chemistry LibreTexts.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. web.viu.ca [web.viu.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Troubleshooting [chem.rochester.edu]

- 10. How To [chem.rochester.edu]

Technical Support Center: Handling the Moisture Sensitivity of Halogenated Nicotinaldehydes

Welcome to the technical support center for halogenated nicotinaldehydes. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical, yet sensitive, building blocks in their synthetic workflows. Halogenated nicotinaldehydes, such as 2-chloro-3-pyridinecarboxaldehyde, are powerful intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their utility is matched by their sensitivity to atmospheric moisture, which can lead to inconsistent results, reduced yields, and complex purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our goal is to equip you with the knowledge to anticipate and mitigate these challenges, ensuring the success and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions involving halogenated nicotinaldehydes, linking them to moisture as a probable cause and providing actionable solutions.

Problem 1: Low or Inconsistent Reaction Yields

-

Symptom: You are performing a reaction, such as a Suzuki or a Wittig reaction, and the yield of your desired product is significantly lower than expected or varies greatly between runs, even when using the same protocol.

-

Probable Cause: The primary culprit is often the degradation of the aldehyde starting material or key reagents by trace amounts of water. Water can react with many organometallic reagents (e.g., Grignards, organolithiums) faster than with your substrate.[3] Furthermore, the aldehyde itself can be deactivated through hydrate formation, shifting the reaction equilibrium away from product formation.[3][4]

-

Solution:

-

Rigorous Solvent Drying: Ensure all solvents are truly anhydrous. "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water and should be dried further over activated molecular sieves (3Å or 4Å) or distilled from an appropriate drying agent.[5]

-

Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas like argon or nitrogen.[6] Use glassware that has been oven-dried (>125°C overnight) or flame-dried under vacuum to remove adsorbed moisture from the glass surface.[6]

-

Reagent Verification: If using other moisture-sensitive reagents, ensure they have been stored and handled correctly. For example, a Grignard reagent that has been exposed to moisture will be less potent.

-

Problem 2: Appearance of Unexpected Side Products in NMR/LC-MS

-

Symptom: Your crude reaction analysis shows significant peaks that do not correspond to your starting material or desired product. You may observe a broad peak around the aldehyde proton in the ¹H NMR or an M+18 peak in your mass spectrum.

-

Probable Cause: The aldehyde has likely formed a geminal-diol (hydrate) by reacting with water.[7][8][9] This hydrate exists in equilibrium with the aldehyde and can exhibit different reactivity, potentially leading to unwanted side reactions or appearing as a distinct species in analytical readouts.[4][7] The electron-withdrawing nature of the halogen and the pyridine ring nitrogen increases the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack by water.[4]

-

Solution:

-

Minimize Exposure During Workup: During the reaction workup, use anhydrous salts (e.g., MgSO₄, Na₂SO₄) to dry the organic layer thoroughly and minimize the time the compound spends in biphasic (organic/aqueous) conditions.[1][10][11]

-

Use a Glovebox for Handling: For weighing and transferring the solid aldehyde, use a glovebox with a controlled inert atmosphere (<10 ppm H₂O).[12][13][14] This is the most reliable way to prevent moisture exposure.

-

Azeotropic Removal of Water: In some cases, if the reaction conditions allow, trace water can be removed by azeotropic distillation with a solvent like toluene prior to the main reaction.

-

Problem 3: Reagent Inconsistency or Degradation During Storage

-

Symptom: A new bottle of halogenated nicotinaldehyde works well, but over time, its performance degrades. The solid may appear clumpy or discolored.[15]

-

Probable Cause: Improper storage has allowed atmospheric moisture to enter the container. Halogenated nicotinaldehydes are often hygroscopic and will readily absorb water from the air, leading to slow degradation or polymerization over time.[14][15]

-

Solution:

-

Dedicated Storage: Store the reagent in a desiccator, preferably within a larger container that is purged with inert gas. For long-term storage, sealing the container with paraffin film and storing it at a low temperature (e.g., 4°C) is recommended.[15]

-

Inert Atmosphere Blanketing: After opening the bottle, blanket the headspace with dry argon or nitrogen before resealing. Using commercial packaging with resealable septa, such as AcroSeal™ or Sure/Seal™ bottles, can greatly simplify this process.[16][17]

-

Aliquotting: For frequently used reagents, consider transferring smaller, experiment-sized aliquots into separate vials within a glovebox.[15] This prevents repeated exposure of the main stock to the atmosphere.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are halogenated nicotinaldehydes so sensitive to moisture?

A1: The sensitivity arises from the electronic properties of the molecule. The aldehyde's carbonyl carbon is naturally electrophilic (electron-poor). This effect is intensified by two factors:

-

The Halogen: Being highly electronegative, the halogen (e.g., Chlorine) strongly withdraws electron density from the pyridine ring.

-

The Pyridine Nitrogen: The nitrogen atom in the ring is also electron-withdrawing.

Together, these features make the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack by water, leading to the formation of a geminal-diol (hydrate).[4] This process is a reversible equilibrium, but the presence of the hydrate can complicate reactions.[7]

Q2: What is the best way to weigh and transfer a moisture-sensitive aldehyde?

A2: The gold standard is to perform these manipulations inside an inert atmosphere glovebox.[13][18] A balance should be placed inside the glovebox to weigh the reagent directly into the reaction vessel. If a glovebox is unavailable, a well-practiced Schlenk line technique can be used. This involves weighing the solid quickly on weighing paper, adding it to a flask, and immediately evacuating the flask and backfilling with inert gas several times.[19] However, this method inevitably involves brief exposure to the atmosphere.

Q3: How can I be sure my solvents are dry enough?

A3: Visual inspection is not sufficient. While distillation from drying agents is a traditional method, a more practical approach for many labs is to use a solvent purification system (SPS) or to dry solvents over activated molecular sieves (3Å for polar solvents like THF, 4Å for non-polar ones). The definitive method to quantify water content is Karl Fischer titration, which can determine trace amounts of water down to the ppm level.[20][21][22][23] For most sensitive reactions, a water content of <50 ppm is desirable. Note that aldehydes can interfere with some Karl Fischer reagents, so special formulations may be needed.[20][24]

Q4: What are the key components of setting up a reaction under an inert atmosphere?

A4: A proper setup includes:

-

Dry Glassware: Oven-dried or flame-dried glassware is essential to remove adsorbed water.[6]

-

Inert Gas Source: A cylinder of high-purity, dry nitrogen or argon connected via a manifold.

-

Gas Bubbler: A bubbler filled with mineral oil is used to vent the system and maintain a slight positive pressure, preventing air from entering.[16]

-

Rubber Septa: High-quality rubber septa are used to seal the reaction flask while allowing for the introduction of reagents via syringe.[19]

-

Syringes and Needles: Dry syringes and needles are used for transferring anhydrous solvents and liquid reagents.[16][17]

Section 3: Key Experimental Protocols & Data

Data Presentation

Table 1: Water Scavenging Capacity of Common Drying Agents

| Drying Agent | Capacity (g H₂O / 100 g agent) | Suitable For | Notes |

| Activated 3Å Molecular Sieves | 18 - 21 | Most organic solvents | Best for general use; must be activated by heating. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~100 | Ethers, Esters, Alkanes | Fast, but slightly acidic. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~125 | Most organic solvents | Neutral, but slow and has lower capacity at high temps. |

| Calcium Hydride (CaH₂) | ~40 | Non-protic solvents (e.g., THF, Toluene) | Reacts to produce H₂ gas; not for use with alcohols or acids. |

Table 2: Typical Water Content in Commercial "Anhydrous" Solvents

| Solvent | Typical Water Content (ppm) | Target for Sensitive Reactions (ppm) |

| Tetrahydrofuran (THF) | 50 - 200 | < 30 |

| Dichloromethane (DCM) | 50 - 150 | < 50 |

| Toluene | 30 - 100 | < 30 |

| Acetonitrile | 100 - 300 | < 50 |

Experimental Protocols

Protocol 1: Activating Molecular Sieves for Solvent Drying

-

Place the required amount of 3Å or 4Å molecular sieves in a large flask.

-

Heat the flask to 200-300°C under a high vacuum for at least 4-6 hours. A heat gun can be used for smaller quantities.

-

Allow the sieves to cool to room temperature under vacuum or an inert atmosphere.

-

Once cool, add the sieves (approx. 5-10% w/v) to your "anhydrous" grade solvent.

-

Allow the solvent to stand over the sieves for at least 24 hours before use. Store the bottle under an inert gas blanket.

Protocol 2: Setting Up a Moisture-Sensitive Reaction (Schlenk Line Technique)

-